molecular formula C11H11F3O B2384864 1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol CAS No. 13082-34-3

1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol

Cat. No.: B2384864
CAS No.: 13082-34-3
M. Wt: 216.203
InChI Key: KRHLCHSAMBEJFD-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol is an organic compound with the molecular formula C₁₁H₁₁F₃O and a molecular weight of 216.20 g/mol . This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a phenyl group attached to a central ethanol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylmagnesium bromide with 2,2,2-trifluoroacetophenone under controlled conditions. The reaction typically proceeds as follows:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl group contributes to its binding affinity with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol can be compared with other similar compounds, such as:

The presence of the cyclopropyl group in this compound imparts unique steric and electronic effects, distinguishing it from these similar compounds and making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-cyclopropyl-2,2,2-trifluoro-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c12-11(13,14)10(15,9-6-7-9)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHLCHSAMBEJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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